molecular formula C10H17N3O B608032 5-Methyl-4-(neopentyloxy)pyrimidin-2-amine CAS No. 1884209-98-6

5-Methyl-4-(neopentyloxy)pyrimidin-2-amine

Cat. No. B608032
M. Wt: 195.27
InChI Key: RIIXFTDSRRAVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IACS-4619 is a biochemical.

Scientific Research Applications

Synthesis and Characterization

  • Microwave-assisted Synthesis : The compound is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a process that offers advantages like short reaction times and step-economy (Ng, Tiekink, & Dolzhenko, 2022).

  • Synthesis of Pyrimidine Derivatives : It's involved in preparing various pyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry (Harnden & Hurst, 1990).

  • Antitumor, Antifungal, and Antibacterial Applications : Synthesized compounds using this chemical have shown significant potential in antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Pharmaceutical and Biological Research

  • Fungicidal Properties : Derivatives of this compound possess fungicidal properties, indicating its potential in agricultural and pharmaceutical applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Antifolate Inhibitors Research : This compound is structurally related to antifolate inhibitors of thymidylate synthase, an enzyme target in cancer therapy (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).

Chemical Properties and Structural Studies

  • X-Ray Crystallography : Its structural features have been explored extensively, contributing to our understanding of molecular architecture in chemical compounds (Su et al., 1986).

  • Synthesis of Heterocyclic Systems : The compound is used in the synthesis of various heterocyclic systems, demonstrating its importance in the development of new chemical entities (Toplak et al., 1999).

properties

CAS RN

1884209-98-6

Product Name

5-Methyl-4-(neopentyloxy)pyrimidin-2-amine

Molecular Formula

C10H17N3O

Molecular Weight

195.27

IUPAC Name

5-methyl-4-(neopentyloxy)pyrimidin-2-amine

InChI

InChI=1S/C10H17N3O/c1-7-5-12-9(11)13-8(7)14-6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13)

InChI Key

RIIXFTDSRRAVDS-UHFFFAOYSA-N

SMILES

NC1=NC(OCC(C)(C)C)=C(C)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IACS-4619;  IACS4619;  IACS 4619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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